molecular formula C19H19NO B2684958 N-(4-Phenylcyclohex-3-EN-1-YL)benzamide CAS No. 1820711-63-4

N-(4-Phenylcyclohex-3-EN-1-YL)benzamide

Cat. No. B2684958
M. Wt: 277.367
InChI Key: FJVRUCRRNVYZDM-UHFFFAOYSA-N
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Description

N-(4-Phenylcyclohex-3-EN-1-YL)benzamide is a pseudocyclic compound with complex molecular properties. It has garnered immense interest in the scientific and industrial spheres. The compound has a CAS Number of 1820711-63-4 and a molecular weight of 277.37 .


Synthesis Analysis

The synthesis of benzamides, such as N-(4-Phenylcyclohex-3-EN-1-YL)benzamide, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular formula of N-(4-Phenylcyclohex-3-EN-1-YL)benzamide is C19H19NO . The InChI Code is 1S/C19H19NO/c21-19(17-9-5-2-6-10-17)20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-11,18H,12-14H2,(H,20,21) .


Physical And Chemical Properties Analysis

N-(4-Phenylcyclohex-3-EN-1-YL)benzamide has a molecular weight of 277.37 .

Scientific Research Applications

Specific Scientific Field

Chemistry and Pharmacology

Summary of the Application

Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity. This includes total antioxidant, free radical scavenging, and metal chelating activity .

Methods of Application or Experimental Procedures

The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Anti-tubercular Agents

Specific Scientific Field

Pharmacology

Summary of the Application

Benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application or Experimental Procedures

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. These compounds were then evaluated for their anti-tubercular activity .

Results or Outcomes

Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

properties

IUPAC Name

N-(4-phenylcyclohex-3-en-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c21-19(17-9-5-2-6-10-17)20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-11,18H,12-14H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVRUCRRNVYZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Phenylcyclohex-3-EN-1-YL)benzamide

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